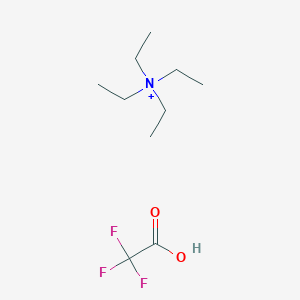

Tetraethylammonium; trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetraethylammonium and trifluoroacetic acid are two distinct chemical compounds with unique properties and applications. Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+, consisting of four ethyl groups attached to a central nitrogen atom . Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3CO2H, characterized by the presence of three fluorine atoms attached to the acetyl group .

準備方法

Tetraethylammonium: Tetraethylammonium salts are typically prepared by the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another common method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide are mixed with other salts to precipitate the desired tetraethylammonium salt .

Trifluoroacetic Acid: Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .

化学反応の分析

Tetraethylammonium: Tetraethylammonium salts are known for their ability to engage in phase-transfer catalysis, facilitating ion transfer between aqueous and organic phases . They can also participate in metathesis reactions to form various salts, such as tetraethylammonium perchlorate and tetraethylammonium cyanide .

Trifluoroacetic Acid: Trifluoroacetic acid is a versatile reagent in organic synthesis, used for functional group deprotections, oxidations, reductions, and condensations . It is particularly effective in facilitating rearrangements and trifluoromethylations . Common reagents used with trifluoroacetic acid include silicon and boron hydride reagents for reductions .

科学的研究の応用

Tetraethylammonium: Tetraethylammonium is primarily used in research laboratories to prepare lipophilic salts of inorganic anions . It is also employed in the synthesis of high-silica zeolites and as an organic electrolyte in supercapacitors .

Trifluoroacetic Acid: Trifluoroacetic acid has extensive applications in organic synthesis as a solvent, catalyst, and reagent . It is used in the pharmaceutical industry for the synthesis of various drugs and in the preparation of peptides and proteins . Additionally, trifluoroacetic acid is employed in the production of fluorinated compounds and as a solvent for polymers .

作用機序

Tetraethylammonium: Tetraethylammonium blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action makes it a potential therapeutic vasodilator, although its toxic effects limit its use to pharmacological research .

Trifluoroacetic Acid: Trifluoroacetic acid acts as a strong acid due to the electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond and stabilizes the anionic conjugate base . This property allows it to facilitate various chemical transformations, including deprotections and rearrangements .

類似化合物との比較

Tetraethylammonium: Similar compounds include tetrabutylammonium and tetramethylammonium, which also serve as quaternary ammonium cations . Tetraethylammonium is less lipophilic and more easily crystallized compared to tetrabutylammonium .

Trifluoroacetic Acid: Similar compounds include acetic acid and trichloroacetic acid . Trifluoroacetic acid is much stronger than acetic acid due to the presence of fluorine atoms, which enhance its acidity . It is also more volatile and has a lower boiling point compared to trichloroacetic acid .

特性

分子式 |

C10H21F3NO2+ |

|---|---|

分子量 |

244.27 g/mol |

IUPAC名 |

tetraethylazanium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1; |

InChIキー |

SBOOKGHQWGEWCB-UHFFFAOYSA-N |

正規SMILES |

CC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)